molecular formula C6H9Br2NO3 B1664394 Aeroplysinin I CAS No. 28656-91-9

Aeroplysinin I

Cat. No. B1664394
CAS RN: 28656-91-9
M. Wt: 338.98 g/mol
InChI Key: BGYNLOSBKBOJJD-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aeroplysinin I is a tertiary alcohol . It is a natural product found in Aplysina aerophoba, Aplysina cavernicola, and other organisms . It is a secondary metabolite isolated from marine sponges with a wide spectrum of bio-activities .


Synthesis Analysis

Aeroplysinin I is naturally found in marine sponges . Computational calculation and molecular docking were performed for aeroplysinin . The structure from geometry optimization of aeroplysinin-1 is not in one plane .


Molecular Structure Analysis

The molecular formula of Aeroplysinin I is C9H9Br2NO3 . The IUPAC name is 2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile . The structure from geometry optimization of aeroplysinin-1 is not in one plane .


Chemical Reactions Analysis

The interaction of aeroplysinin-1 with two different DNA gyrase from E. Coli and S. Aureus has been studied . In this research, aeroplysinin-1 can inhibit the protein with the free binding energy of about -5.7 kcal/mol and -6.35 kcal/mol, respectively, for E. Coli and S. Aureus .


Physical And Chemical Properties Analysis

The molecular weight of Aeroplysinin I is 338.98 g/mol . The structure from geometry optimization of aeroplysinin-1 is not in one plane .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmacology and Microbiology .

Summary of the Application

Aeroplysinin-1 has potent antibiotic effects on Gram-positive bacteria and several dinoflagellate microalgae causing toxic blooms . This makes it a potential candidate for treating human infections .

Methods of Application

Anti-Inflammatory Effects

Specific Scientific Field

This application is relevant to the field of Pharmacology and Immunology .

Summary of the Application

Aeroplysinin-1 has been shown to have promising anti-inflammatory effects . It impairs the endothelial inflammatory response through inhibition of the NF-κB pathway .

Methods of Application

In the context of vascular endothelial cells in vitro, Aeroplysinin-1 was found to inhibit the expression of pro-inflammatory genes in tumor necrosis factor alpha (TNF-α)- and lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) .

Antibiotic Effects

Specific Scientific Field

This application falls under the field of Pharmacology and Microbiology .

Summary of the Application

Aeroplysinin-1 has potent antibiotic effects on Gram-positive bacteria and several dinoflagellate microalgae causing toxic blooms . This makes it a potential candidate for treating human infections .

Methods of Application

Anti-Inflammatory Effects

Specific Scientific Field

This application is relevant to the field of Pharmacology and Immunology .

Summary of the Application

Aeroplysinin-1 has been shown to have promising anti-inflammatory effects . It impairs the endothelial inflammatory response through inhibition of the NF-κB pathway .

Methods of Application

In the context of vascular endothelial cells in vitro, Aeroplysinin-1 was found to inhibit the expression of pro-inflammatory genes in tumor necrosis factor alpha (TNF-α)- and lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) .

Antibiotic Effects

Specific Scientific Field

This application falls under the field of Pharmacology and Microbiology .

Summary of the Application

Aeroplysinin-1 has potent antibiotic effects on Gram-positive bacteria and several dinoflagellate microalgae causing toxic blooms . This makes it a potential candidate for treating human infections .

Methods of Application

Anti-Inflammatory Effects

Specific Scientific Field

This application is relevant to the field of Pharmacology and Immunology .

Summary of the Application

Aeroplysinin-1 has been shown to have promising anti-inflammatory effects . It impairs the endothelial inflammatory response through inhibition of the NF-κB pathway .

Methods of Application

In the context of vascular endothelial cells in vitro, Aeroplysinin-1 was found to inhibit the expression of pro-inflammatory genes in tumor necrosis factor alpha (TNF-α)- and lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) .

Future Directions

Aeroplysinin I exhibits pleiotropic bioactive effects, impairing cell growth in cancer cells, inhibiting angiogenesis in vitro and in vivo, and modulating the redox status of different cell types . Due to its versatility, Aeroplysinin I might have a pharmaceutical interest for the treatment of different pathologies .

properties

IUPAC Name

2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYNLOSBKBOJJD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C(C=C1Br)(CC#N)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951322
Record name (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aeroplysinin I

CAS RN

28656-91-9, 55057-73-3
Record name Aeroplysinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28656-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name aeroplysinin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (.+-.)-Aeroplysinin I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aeroplysinin I
Reactant of Route 2
Aeroplysinin I
Reactant of Route 3
Aeroplysinin I
Reactant of Route 4
Aeroplysinin I
Reactant of Route 5
Reactant of Route 5
Aeroplysinin I
Reactant of Route 6
Aeroplysinin I

Citations

For This Compound
70
Citations
E Fattorusso, L Minale, G Sodano - Journal of the Chemical Society D …, 1970 - pubs.rsc.org
… Summary Structure (11) has been assigned to aeroplysininI, a new antibacterial bromo-compound from the sponge … Both aeroplysinin-I and its diacetate, on treatment with dilute alkali …
Number of citations: 46 pubs.rsc.org
W Fulmor, GE Van Lear, GO Morton, RD Mills - Tetrahedron Letters, 1970 - europepmc.org
[Isolation and absolute configuration of the aeroplysinin I enantiomorphic pair from ianthella ardis]. - Abstract - Europe PMC … [Isolation and absolute configuration of the aeroplysinin I …
Number of citations: 64 europepmc.org
MH Kreuter, RE Leake, F Rinaldi… - … and Physiology Part B …, 1990 - Elsevier
… Treatment with aeroplysinin-I in the concentration range at 0.254).5 #M resulted in a time- … (+)-Aeroplysinin-I was found to inhibit the tyrosine-specific phosphorylation of lipocortin-like …
Number of citations: 111 www.sciencedirect.com
A Yamada, H Kitamura, K Yamaguchi… - Bulletin of the …, 1997 - journal.csj.jp
… AeroplysininI" (4) was isolated from the marine sponge Psammaplysilla purpurea (Chart 3). Bromoageliferin" (5) was isolated from the marine sponge Agelas sp. Oroidine” (6) was …
Number of citations: 118 www.journal.csj.jp
E Fattorusso, L Minale, G Sodano - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… Aeroplysinin-I, an Antibacterial Bromo-compound from the Sponge … Aeroplysinin-I , an antibacterial bromo-compound from the sponge Verongia aerophoba, is the first example of a …
Number of citations: 134 pubs.rsc.org
MH Kreuter, A Robitzki, S Chang, R Steffen… - … and Physiology Part C …, 1992 - Elsevier
The marine sponge Verongia aerophoba contains two bioactive secondary metabolites from tyrosine, (+)-aeroplysinin-l [3',5'-dibromo-1',2'-dihydroxy-4'-methoxycyclohexa-3',5'-dien-1'-yl…
Number of citations: 86 www.sciencedirect.com
YK Lee, JH Lee, HK Lee - Journal of Microbiology, 2001 - koreascience.kr
… Elenic acid Topoisomerase II ihibitor 56 Poecillastra wondoensis World Sterols Antimicrobial 93 Psammaplysilla crassa Purealin Antiparàsitic 8] Psammaplysilia purpurea Aeroplysinin I …
Number of citations: 348 koreascience.kr
B Binnewerg, M Schubert, A Voronkina… - Materials Science and …, 2020 - Elsevier
Marine demosponges of the Verongiida order are considered a gold-mine for bioinspired materials science and marine pharmacology. The aim of this work was to simultaneously …
Number of citations: 65 www.sciencedirect.com
ET Oluwabusola, JN Tabudravu… - Chemistry & …, 2020 - Wiley Online Library
… Aeroplysinin I, an optically active bioactive small molecule, was the first brominated metabolite isolated from a sponge Aplysina aerophoba (family Aplysinidae) collected from the …
Number of citations: 20 onlinelibrary.wiley.com
DB Cosulich, FM Lovell - Journal of the Chemical Society D: Chemical …, 1971 - pubs.rsc.org
… compounds isolated from Ianthella ardis was described by Fulmor et ul.,l from a study of the physical and chemical properties which also indicated that the (+)-isomer is aeroplysinin-I.2t …
Number of citations: 16 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.